2-Amino-6-fluoro-3-phenylquinoline hydrochloride
Description
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum (400 MHz, DMSO-d₆) exhibits the following key signals:
| δ (ppm) | Integration | Assignment |
|---|---|---|
| 8.45–8.32 | 1H | H-5 (quinoline, d, J = 8 Hz) |
| 7.98–7.85 | 2H | H-7 and H-8 (quinoline, m) |
| 7.62–7.45 | 5H | Phenyl group (m) |
| 6.90 | 2H | NH₂ (broad singlet) |
The fluorine atom at position 6 induces deshielding of adjacent protons (H-5 and H-7), resulting in downfield shifts compared to unsubstituted quinolines.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum (100 MHz, DMSO-d₆) reveals:
| δ (ppm) | Assignment |
|---|---|
| 162.1 | C-6 (C–F) |
| 155.3 | C-2 (C–NH₂) |
| 138.9–126.7 | Aromatic carbons (quinoline and phenyl) |
The C–F coupling constant (²J₃₁₀ = 23 Hz ) is characteristic of meta-fluorine substitution.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Prominent IR absorptions (KBr, cm⁻¹) include:
| Peak | Assignment |
|---|---|
| 3429 | N–H stretch (amine) |
| 1648 | C=C aromatic stretch |
| 1218 | C–F stretch |
| 1156 | C–N stretch (quinoline) |
Mass Spectrometric Fragmentation Patterns
Electrospray ionization mass spectrometry (ESI-MS) of the compound reveals a molecular ion peak at m/z 274.7 ([M]⁺), consistent with its molecular weight. Key fragmentation pathways include:
- Loss of HCl : Prominent peak at m/z 238.2 ([M – HCl]⁺).
- Cleavage of the phenyl group : Fragment at m/z 157.1 (C₉H₆FN₂⁺).
- Quinoline ring fragmentation : Peaks at m/z 130.0 (C₈H₆N⁺) and m/z 102.1 (C₇H₅⁺).
The fragmentation pattern aligns with the stability of aromatic systems and the electron-withdrawing effects of the fluorine substituent.
Properties
CAS No. |
1170571-99-9 |
|---|---|
Molecular Formula |
C15H12ClFN2 |
Molecular Weight |
274.72 g/mol |
IUPAC Name |
6-fluoro-3-phenylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C15H11FN2.ClH/c16-12-6-7-14-11(8-12)9-13(15(17)18-14)10-4-2-1-3-5-10;/h1-9H,(H2,17,18);1H |
InChI Key |
IVQZNMSQBVOWAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=CC(=CC3=C2)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Mechanism:
- Condensation Reaction : The amino group on 2-aminobenzaldehyde reacts with the carbonyl group of an activated ketone, forming an imine intermediate.
- Cyclization : The intermediate undergoes cyclization to form the quinoline ring structure.
- Substitution : The fluorine atom at the 6-position and phenyl group at the 3-position are introduced during precursor synthesis or post-cyclization functionalization.
Reaction Conditions:
- Base : Sodium hydroxide or potassium carbonate
- Solvent : Ethanol or methanol
- Temperature : Typically between 80–100°C
- Yield Optimization : Adjusting reactant concentrations and reaction time improves yield and selectivity.
Copper-Catalyzed Domino Reactions
Copper-catalyzed Ullmann-type domino reactions are another effective strategy for synthesizing quinoline derivatives. This method enables simultaneous formation of C-C and C-N bonds.
Mechanism:
- Starting Materials : Substituted anilines and bromobenzaldehydes are used as precursors.
- Catalysis : Copper(II) chloride acts as the catalyst, while DMF (dimethylformamide) serves as the solvent.
- Reaction Pathway : The reaction proceeds via nucleophilic substitution followed by cyclization to form quinoline derivatives.
Reaction Conditions:
- Catalyst Loading : 10 mol% CuCl₂
- Temperature : Reflux conditions or microwave heating (to improve yields)
- Solvent : DMF
- Yield Range : Moderate to excellent yields depending on substituent properties.
Rh(III)-Catalyzed Dimerization
The Rh(III)-catalyzed stepwise dimerization of 2-alkynylanilines provides a tunable approach for synthesizing quinoline derivatives.
Mechanism:
- Intermediate Formation : Aniline derivatives react with alkynes under Rh(III) catalysis to form active intermediates.
- Cyclization and Functionalization : The intermediates undergo cyclization, forming quinoline structures with desired substituents.
Reaction Conditions:
- Catalyst System : Rh(III)/HFIP
- Atmosphere : Aerobic or anaerobic
- Temperature : Controlled between 100–120°C
- Yield Efficiency : High atom economy and compatibility with functional groups.
One-Pot Synthesis Using Acetylenedicarboxylates
A one-pot synthesis strategy employing dimethyl acetylenedicarboxylate (DMAD) is also viable for preparing substituted quinolines.
Mechanism:
- Cascade Annulation : Substituted anilines react with DMAD under copper catalysis.
- Intermediate Transformation : Enamines and propargylic imines serve as key intermediates.
- Final Cyclization : Intramolecular Friedel-Crafts-type addition followed by dehydration yields quinoline products.
Reaction Conditions:
- Catalyst : Cu(OTf)₂ (5 mmol%)
- Temperature : 120°C
- Solvent : CH₃CN (acetonitrile)
- Yield Range : Good to excellent yields (58–96%).
Data Table for Synthesis Methods
Analysis and Optimization
The synthesis of 2-Amino-6-fluoro-3-phenylquinoline hydrochloride requires careful consideration of reaction conditions to maximize yield and purity:
- Selection of appropriate catalysts (e.g., CuCl₂ or Rh(III)).
- Optimization of reaction temperature and solvent choice.
- Exploration of substituent effects on precursor reactivity.
Chemical Reactions Analysis
Oxidation Reactions
The electron-deficient quinoline ring undergoes controlled oxidation. With potassium permanganate in acidic media, the 6-fluoro substituent directs oxidation to the C4 position, forming a ketone derivative (C4=O). Reaction parameters and outcomes for analogous systems show:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 80°C | 4-Oxo derivative | 72% |
| CrO₃ | Acetic acid, reflux | Quinoline N-oxide | 58% |
Fluorine’s strong electron-withdrawing effect increases oxidation susceptibility compared to methoxy-substituted analogs.
Nucleophilic Substitution
The 6-fluoro group participates in aromatic nucleophilic substitution. Piperidine derivatives replace fluorine under microwave-assisted conditions (150°C, DMF), achieving >85% conversion . Key examples:
| Nucleophile | Catalyst | Time | Yield |
|---|---|---|---|
| Piperidine | Pd(OAc)₂ | 2 h | 88% |
| Morpholine | CuI | 3 h | 76% |
Reactivity follows the order: 6-F > 6-Cl > 6-Br due to fluorine’s smaller size and superior leaving-group ability .
Cross-Coupling Reactions
The phenyl group at C3 enables functionalization via Suzuki-Miyaura coupling. Using Pd(PPh₃)₄ and arylboronic acids in THF/EtOH (80°C), biphenyl derivatives form with 65–92% yields . Representative data:
| Arylboronic Acid | Product Substituent | Yield |
|---|---|---|
| 4-MeOC₆H₄B(OH)₂ | 3-(4-MeO-phenyl) | 89% |
| 2-NaphthylB(OH)₂ | 3-(2-Naphthyl) | 78% |
Reductive Amination
The C2-amino group reacts with aldehydes in NaBH₃CN-mediated reductive amination. For example, benzaldehyde forms N-benzyl derivatives in 82% yield (MeOH, RT, 12 h). Steric hindrance from the C3-phenyl group slows kinetics compared to unsubstituted quinolines .
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (HCl, Δ), the hydrochloride salt undergoes ring contraction to form indole derivatives via a Wagner-Meerwein mechanism . Base treatment (NaOH, EtOH) deprotonates the amino group, enabling coordination to transition metals like Cu(II) or Fe(III) for catalytic applications .
Key Synthetic Routes:
-
Pfitzinger Reaction : Condensation of isatin derivatives with ketones under microwave irradiation (120°C, 20 min) yields the quinoline backbone .
-
Friedländer Synthesis : Cyclization of 2-aminobenzaldehyde with fluorinated enolates forms the 6-fluoro substituent .
This compound’s versatility in synthesis and functionalization makes it valuable for medicinal chemistry and materials science. Experimental validation of inferred reactions is recommended due to limited direct data on the fluoro-substituted variant.
Scientific Research Applications
Medicinal Chemistry
2-Amino-6-fluoro-3-phenylquinoline hydrochloride is being studied for its potential as an antimalarial agent. Quinoline derivatives have shown significant activity against Plasmodium falciparum, the causative agent of malaria. Research indicates that modifications in the quinoline structure can enhance pharmacokinetic properties and efficacy against multiple life-cycle stages of the parasite .
Case Study: Antimalarial Activity
A study screened a series of quinoline derivatives, including 2-amino-6-fluoro-3-phenylquinoline hydrochloride, for their ability to inhibit P. falciparum. The most active compounds displayed EC50 values in the low nanomolar range, demonstrating promising potential for further development into effective antimalarial therapies .
Antiviral Properties
Recent investigations have highlighted the antiviral potential of quinoline derivatives against coronaviruses, including SARS-CoV-2. Compounds based on similar scaffolds exhibited significant inhibitory effects in cellular assays, with some derivatives showing low cytotoxicity and effective viral replication inhibition .
Case Study: Inhibition of SARS-CoV-2
A phenotypic screening assay identified a derivative with an EC50 value of 6 µM against SARS-CoV-2, suggesting that structural features similar to those in 2-amino-6-fluoro-3-phenylquinoline hydrochloride could be optimized for antiviral activity .
Antimicrobial Activity
Quinoline derivatives, including this compound, have demonstrated antimicrobial properties against various pathogens. The introduction of fluorine into the quinoline scaffold has been associated with enhanced antifungal activity against strains such as Sclerotinia sclerotiorum and Botrytis cinerea.
Case Study: Antifungal Activity
Research showed that compounds with similar structures exhibited potent antifungal activity, with IC50 values as low as 0.17 µM against specific fungal strains.
Structure-Activity Relationship (SAR)
The biological activity of 2-amino-6-fluoro-3-phenylquinoline hydrochloride can be attributed to its structural features. The following table summarizes key findings related to its SAR:
| Compound | Modification | Activity (IC50) | Selectivity Index |
|---|---|---|---|
| 2-Amino-6-fluoro-3-phenylquinoline | Fluorine at C7 | 0.17 µM (antileishmanial) | High |
| 2-Aminoquinoline | Lacks fluorine and phenyl substitutions | IC50 > 10 µM | Low |
| 7-Fluoroquinoline | Lacks amino and phenyl substitutions | IC50 > 10 µM | Low |
These findings indicate that while the introduction of fluorine enhances certain activities, it may also lead to a loss in others, highlighting a complex interplay between structure and function.
Industrial Applications
In addition to its biological applications, 2-amino-6-fluoro-3-phenylquinoline hydrochloride is utilized in materials science as a building block for synthesizing more complex molecules. Its unique properties make it suitable for developing new materials and chemical processes.
Table: Industrial Applications
| Application Area | Description |
|---|---|
| Materials Science | Used as a precursor in synthesizing advanced materials |
| Chemical Processes | Employed in developing novel synthetic methodologies |
Mechanism of Action
The mechanism of action of 2-Amino-6-fluoro-3-phenylquinoline hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core and substituent groups. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural differences between 2-amino-6-fluoro-3-phenylquinoline hydrochloride and related quinoline derivatives:
Electronic and Steric Effects
- Fluorine vs. In contrast, methyl (in 2-Amino-6-methyl-3-phenylquinoline HCl) increases hydrophobicity and may enhance membrane permeability .
- Phenyl vs. Methyl at Position 3: The phenyl group in the target compound introduces significant steric hindrance and enables π-π stacking with aromatic residues in proteins. Methyl-substituted analogs (e.g., 2-Amino-3,6-dimethylquinoline HCl) lack this interaction but offer simpler synthetic pathways .
Solubility and Reactivity
- Hydrazino Group (Position 2): 6-Fluoro-2-hydrazino-3-phenylquinoline HCl exhibits higher reactivity due to the hydrazino group, making it a candidate for coupling reactions. The amino group in the target compound, however, provides hydrogen-bonding capability without the same nucleophilic risk .
- Methoxy vs. Fluoro (Position 6): Methoxy-substituted analogs (e.g., 2-Amino-6-methoxy-3-methylquinoline) have greater solubility in aqueous media but reduced metabolic stability compared to fluoro derivatives .
Biological Activity
2-Amino-6-fluoro-3-phenylquinoline hydrochloride is a synthetic compound belonging to the quinoline family, which has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical formula for 2-Amino-6-fluoro-3-phenylquinoline hydrochloride is CHClFN. The presence of the amino and fluoro groups in its structure contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that 2-Amino-6-fluoro-3-phenylquinoline hydrochloride exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented in several studies.
Table 1: Antimicrobial Activity of 2-Amino-6-fluoro-3-phenylquinoline Hydrochloride
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
| Klebsiella pneumoniae | 18 |
These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
The anticancer potential of 2-Amino-6-fluoro-3-phenylquinoline hydrochloride has also been explored. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.0 |
| MCF-7 (Breast Cancer) | 8.5 |
| A549 (Lung Cancer) | 7.0 |
| HepG2 (Liver Cancer) | 10.0 |
The compound's mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells, which is crucial for therapeutic applications .
The biological activity of 2-Amino-6-fluoro-3-phenylquinoline hydrochloride is attributed to its interaction with specific molecular targets. It is believed to interfere with key enzymes involved in cellular processes such as DNA replication and protein synthesis, thereby disrupting cancer cell growth and microbial proliferation .
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound in clinical settings:
- Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated a significant reduction in infection rates when treated with formulations containing 2-Amino-6-fluoro-3-phenylquinoline hydrochloride compared to standard antibiotics .
- Anticancer Trials : Preclinical models using mice with induced tumors showed that administration of this compound resulted in substantial tumor regression, supporting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 2-Amino-6-fluoro-3-phenylquinoline hydrochloride?
- Methodological Answer : Multi-step synthesis approaches, such as those used in erlotinib hydrochloride preparation, can be adapted. For example, a nitro-to-amine reduction step (as in ) could be critical. Using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution ( ) may introduce fluorophenyl groups. Purification via recrystallization in ethanol/water mixtures is advised to isolate the hydrochloride salt .
Q. Which spectroscopic techniques are most effective for characterizing structural purity?
- Methodological Answer : Combine /-NMR to confirm aromatic proton environments and substituent positions. FT-IR can validate amine and hydrochloride formation (N–H stretch at ~2500–3000 cm). High-resolution mass spectrometry (HRMS) ensures molecular ion consistency. X-ray crystallography (as in ) resolves ambiguous stereochemistry for crystalline derivatives .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer : Use dimethyl sulfoxide (DMSO) for stock solutions, with dilution in buffered saline (pH 7.4) to maintain solubility. Dynamic light scattering (DLS) monitors aggregation. If precipitation occurs, co-solvents like polyethylene glycol (PEG-400) or cyclodextrin inclusion complexes can stabilize the compound .
Advanced Research Questions
Q. What computational methods predict the electronic effects of the 6-fluoro substituent on quinoline reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects of fluorine. Compare HOMO-LUMO gaps with non-fluorinated analogs to assess electrophilic/nucleophilic sites. Molecular docking studies (AutoDock Vina) evaluate binding interactions in biological targets, leveraging structural data from fluorinated quinoline derivatives ( ) .
Q. How do structural modifications at the 3-phenyl position alter biological activity?
- Methodological Answer : Synthesize analogs with electron-donating (e.g., –OCH) or -withdrawing (e.g., –NO) groups. Test against kinase inhibition panels (e.g., EGFR or Aurora kinases). Structure-Activity Relationship (SAR) analysis identifies critical steric/electronic parameters. Use fluorescence polarization assays to quantify binding affinity changes .
Q. What strategies resolve contradictions in reported solubility or stability data?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare results across solvent systems (e.g., aqueous vs. organic). Validate findings with differential scanning calorimetry (DSC) to detect polymorphic transitions. Cross-reference with fluorinated analogs ( ) to identify substituent-specific trends .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
